molecular formula C10H5BrN2O B13326770 5-(2-Bromophenyl)oxazole-2-carbonitrile

5-(2-Bromophenyl)oxazole-2-carbonitrile

Cat. No.: B13326770
M. Wt: 249.06 g/mol
InChI Key: IJQMDQOBVYBMRS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)oxazole-2-carbonitrile is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to the oxazole ring. It has a molecular weight of 249.06 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Cyclization Reactions: Catalysts like silver carbonate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromophenyl)oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. Its bromine and nitrile groups make it a versatile intermediate for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H

InChI Key

IJQMDQOBVYBMRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br

Origin of Product

United States

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